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Compound of Interest

Compound Name: ent-Avibactam sodium

Cat. No.: B8799853 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with ent-
Avibactam sodium and its combinations in vivo.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of avibactam in vivo?

A1: Avibactam's primary role in vivo is to act as a β-lactamase inhibitor. It protects its partner β-

lactam antibiotic (commonly ceftazidime) from degradation by a wide range of β-lactamase

enzymes produced by resistant bacteria.[1][2] This restores the antibacterial activity of the

partner drug against otherwise resistant Gram-negative bacteria, such as Enterobacterales and

Pseudomonas aeruginosa.[1][2][3] Avibactam itself does not have significant antibacterial

activity but is effective against Ambler class A, class C, and some class D β-lactamases.[4][5]

Q2: Which partner antibiotics are commonly used with avibactam in vivo?

A2: Avibactam is most frequently combined with ceftazidime.[1] It has also been evaluated in

combination with aztreonam and ceftaroline fosamil to broaden the spectrum of activity,

particularly against metallo-β-lactamase (MBL)-producing Enterobacterales.[6][7][8] The

combination of ceftazidime-avibactam with aztreonam has shown synergistic effects against

strains producing NDM carbapenemases.[9][10]

Q3: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for avibactam efficacy?
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A3: The PK/PD index that best correlates with avibactam's efficacy is the percentage of the

dosing interval that the free drug concentration remains above a certain threshold

concentration (%fT > CT).[6][8] This is a time-dependent parameter, not a concentration-

dependent one. The required magnitude for this index can vary depending on the infection

model and the specific pathogen.[6][11] For instance, in murine infection models, the threshold

concentration (CT) for avibactam has been identified as around 1 mg/L to 2.5 mg/L.[2][6][12]

Q4: Can resistance to ceftazidime-avibactam develop during in vivo experiments?

A4: Yes, the emergence of resistance to ceftazidime-avibactam during in vivo treatment has

been documented.[13][14] Common mechanisms include mutations in the β-lactamase

enzymes (like KPC and AmpC) that reduce avibactam's ability to inhibit them.[13][14][15][16]

For example, specific mutations in the Ω-loop of the KPC enzyme can confer resistance.[16]

Other mechanisms can involve alterations in porin expression or efflux pumps.[4][15]

Q5: What are some strategies to overcome or prevent the emergence of resistance in vivo?

A5: One key strategy is optimizing the dosing regimen to maintain plasma concentrations

above the PK/PD target (%fT > CT) for a sufficient duration.[6] Another approach is the use of

combination therapy. For infections caused by bacteria producing metallo-β-lactamases

(MBLs), against which avibactam is not active, combining ceftazidime-avibactam with

aztreonam has shown significant synergistic bactericidal effects in vitro and in vivo.[9][10][17]

Troubleshooting Guide
Issue 1: Lack of Efficacy in an Animal Model

Question: My in vivo experiment with ceftazidime-avibactam is not showing the expected

reduction in bacterial load. What could be the cause?

Answer: There are several potential reasons for a lack of efficacy:

Inappropriate Dosing: The dose of avibactam may be too low to achieve the necessary

PK/PD target (%fT > CT). The required exposure can be higher in some infection models

(e.g., thigh infection) compared to others (e.g., lung infection).[12] Review the dosing

regimen and ensure it is sufficient to maintain free drug concentrations above the

threshold of ~1 mg/L for the target duration.[2]
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Resistance Mechanism: The bacterial strain may possess a resistance mechanism that is

not inhibited by avibactam, such as a metallo-β-lactamase (e.g., NDM, VIM, IMP).[4][9] In

such cases, ceftazidime-avibactam alone will be ineffective. Consider combination therapy

with aztreonam.[9][17]

Emergence of Resistance: The bacteria may have developed resistance during the

experiment. This can occur through mutations in β-lactamase genes like blaKPC or

chromosomal AmpC.[13][14] It is advisable to perform susceptibility testing on isolates

recovered from treated animals to check for changes in the Minimum Inhibitory

Concentration (MIC).

Pharmacokinetic Issues: Ensure the drug is being administered correctly and is reaching

the site of infection. Avibactam has been shown to distribute from a subcutaneous dosing

site to the peritoneal cavity.[1]

Issue 2: Interpreting Variable MIC values

Question: The MIC of ceftazidime-avibactam for my target organism seems to vary between

tests. Why is this happening?

Answer: Variability in MIC testing can arise from several factors:

Fixed Avibactam Concentration: Standard MIC testing for ceftazidime-avibactam is

performed with a fixed concentration of avibactam, typically 4 mg/L.[18] The observed

ceftazidime MIC is dependent on this fixed concentration.

Inoculum Effect: A higher-than-standard bacterial inoculum can sometimes lead to higher

MIC values due to increased production of β-lactamase enzymes.

Presence of Multiple Resistance Mechanisms: The isolate may harbor multiple β-

lactamases, some of which are more effectively inhibited by avibactam than others.[4]

Heteroresistance: The bacterial population may contain a subpopulation of resistant cells

that can be selected for under antibiotic pressure, leading to inconsistent results.

Issue 3: Unexpected Collateral Susceptibility or Cross-Resistance
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Question: After observing the development of ceftazidime-avibactam resistance, I noticed

changes in susceptibility to other antibiotics. Is this expected?

Answer: Yes, this phenomenon, known as collateral susceptibility or cross-resistance, can

occur. The specific mutations that confer resistance to ceftazidime-avibactam can sometimes

alter the bacterial cell in ways that make it more susceptible or resistant to other drugs. For

example, certain mutations in the GES-5 β-lactamase that lead to ceftazidime-avibactam

resistance have been associated with restored susceptibility to carbapenems like

imipenem/relebactam, but also with increased resistance to cefiderocol.[13] Similarly,

mutations in AmpC can also alter the susceptibility profile to other β-lactams.[14]

Data Presentation
Table 1: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models
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Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Avibactam
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Parameter Value Model/Species Partner Drug Reference

PK/PD Index

%fT > CT (Time

above Threshold

Concentration)

Various in vitro

and in vivo

models

Ceftazidime,

Aztreonam,

Ceftaroline

[6][8]

Target CT 1.0 mg/L
Monte Carlo

Simulations
Ceftazidime [2]

Target CT 2.0 - 2.5 mg/L

Hollow-fiber &

Neutropenic

Mouse

Aztreonam [6]

Elimination Half-

life
0.24 h Mouse Plasma - [1]

%fT > CT (1

mg/L) for Stasis
14.1% to 62.5%

Neutropenic

Mouse Thigh

Model

Ceftazidime [12]

%fT > CT (1

mg/L) for Stasis
0% to 21.4%

Neutropenic

Mouse Lung

Model

Ceftazidime [12]

Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antimicrobial agents against

localized infections.

Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice (e.g., 150

mg/kg on day -4 and 100 mg/kg on day -1) to induce a neutropenic state (neutrophil counts

<100/mm³).

Infection: On day 0, two hours after the second cyclophosphamide dose, inject a 0.1 mL

bacterial suspension (e.g., 106–107 CFU/mL of a ceftazidime-resistant K. pneumoniae

strain) into the posterior thigh muscles of each mouse.
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Treatment Initiation: Begin antibiotic therapy 2 hours post-infection. Administer ceftazidime

and avibactam (e.g., subcutaneously) at predetermined doses and intervals. A common ratio

is 4:1 (ceftazidime:avibactam).[2]

Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically

remove the entire thigh muscle, homogenize it in saline, and perform serial dilutions.

Quantification: Plate the dilutions onto appropriate agar plates to determine the number of

colony-forming units (CFU) per thigh. Efficacy is measured by the change in log10 CFU

compared to the initial inoculum at the start of therapy.

Protocol 2: Checkerboard Assay for In Vitro Synergy Testing

This assay is used to assess the synergistic effect of two antimicrobial agents, such as

ceftazidime-avibactam and aztreonam.[17]

Preparation: Prepare a 96-well microtiter plate. Serially dilute Drug A (e.g., ceftazidime-

avibactam) horizontally and Drug B (e.g., aztreonam) vertically. This creates a matrix of wells

with varying concentrations of both drugs.

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) to each well.

Include growth control wells (no drug) and sterility control wells (no bacteria).

Incubation: Incubate the plate at 35°C for 18-24 hours.

Reading: Determine the MIC of each drug alone and in combination by visual inspection for

turbidity.

Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index for each well

showing no growth:

FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index = FICA + FICB

Interpretation:
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Synergy: FIC Index ≤ 0.5

Additive: 0.5 < FIC Index ≤ 1

Indifference: 1 < FIC Index ≤ 2

Antagonism: FIC Index > 2[17]
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Experimental Workflow: In Vivo Efficacy Testing

Induce Neutropenia
(e.g., Cyclophosphamide)

Infect Animal Model
(e.g., Thigh, Lung)

Day -4 to -1

Initiate Treatment
(Ceftazidime-Avibactam)

Day 0 (2h post-infection)

Monitor for 24h

Euthanize & Harvest Tissue
(Thigh/Lung)

Homogenize & Plate
Serial Dilutions

Quantify Bacterial Load
(Δ log10 CFU)

Click to download full resolution via product page

Caption: Workflow for a neutropenic murine thigh/lung infection model.
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Mechanism of Action & Resistance
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Caption: Ceftazidime-Avibactam mechanism and key resistance pathway.
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Troubleshooting Logic: Lack of In Vivo Efficacy

No Efficacy Observed

Is the dosing regimen
PK/PD optimized?

(%fT > CT)

No: Increase dose/frequency Does the pathogen produce
an MBL (e.g., NDM)?

Yes

Yes

Yes: Add Aztreonam Has resistance emerged?
(Test recovered isolates)

No

No

Yes: Characterize mutation
(e.g., KPC, AmpC)

No: Check drug administration
& site of infection

Click to download full resolution via product page

Caption: Decision tree for troubleshooting poor in vivo efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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